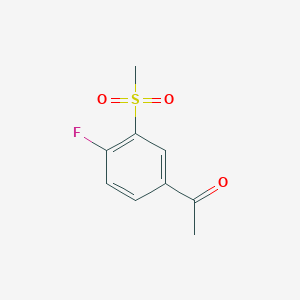
4'-Fluoro-3'-(methylsulphonyl)acetophenone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4’-Fluoro-3’-(methylsulphonyl)acetophenone is an organic compound with the molecular formula C9H9FO3S and a molecular weight of 216.23 g/mol It is characterized by the presence of a fluoro group at the 4’ position and a methylsulphonyl group at the 3’ position on the acetophenone backbone
準備方法
Synthetic Routes and Reaction Conditions
One common method is the Friedel-Crafts acylation reaction, where fluoroanisole is reacted with acetic anhydride in the presence of a Lewis acid catalyst . The reaction conditions often include:
Temperature: Typically carried out at room temperature or slightly elevated temperatures.
Catalyst: Commonly used catalysts include aluminum chloride (AlCl3) or boron trifluoride (BF3).
Solvent: Solvents such as dichloromethane or chloroform are often used.
Industrial Production Methods
Industrial production of 4’-Fluoro-3’-(methylsulphonyl)acetophenone may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
4’-Fluoro-3’-(methylsulphonyl)acetophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted acetophenone derivatives.
科学的研究の応用
4’-Fluoro-3’-(methylsulphonyl)acetophenone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4’-Fluoro-3’-(methylsulphonyl)acetophenone involves its interaction with specific molecular targets. The fluoro and methylsulphonyl groups can influence the compound’s reactivity and binding affinity to biological molecules. The pathways involved may include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.
Receptor Binding: It may interact with specific receptors, modulating their activity.
Signal Transduction: The compound can affect cellular signaling pathways, leading to various biological effects.
類似化合物との比較
4’-Fluoro-3’-(methylsulphonyl)acetophenone can be compared with other similar compounds, such as:
4’-Fluoroacetophenone: Lacks the methylsulphonyl group, resulting in different chemical properties and reactivity.
3’-(Methylsulphonyl)acetophenone: Lacks the fluoro group, affecting its biological activity and applications.
4’-Chloro-3’-(methylsulphonyl)acetophenone:
The uniqueness of 4’-Fluoro-3’-(methylsulphonyl)acetophenone lies in the combination of the fluoro and methylsulphonyl groups, which confer distinct chemical and biological properties.
特性
分子式 |
C9H9FO3S |
|---|---|
分子量 |
216.23 g/mol |
IUPAC名 |
1-(4-fluoro-3-methylsulfonylphenyl)ethanone |
InChI |
InChI=1S/C9H9FO3S/c1-6(11)7-3-4-8(10)9(5-7)14(2,12)13/h3-5H,1-2H3 |
InChIキー |
KLXBYLWETFRWPT-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC(=C(C=C1)F)S(=O)(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


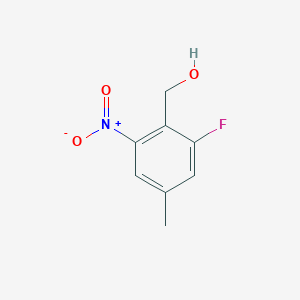
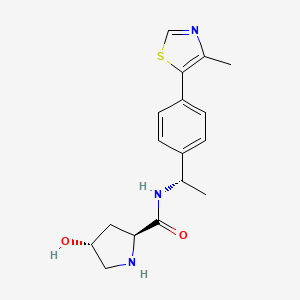
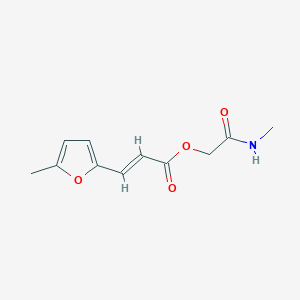
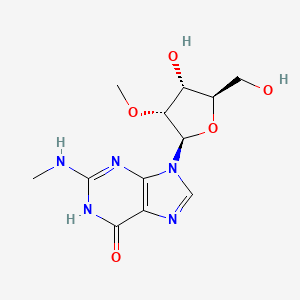
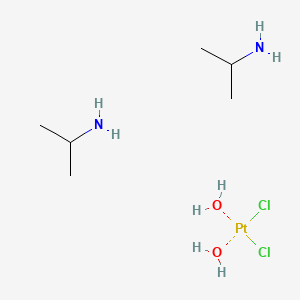
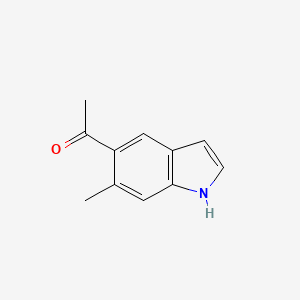
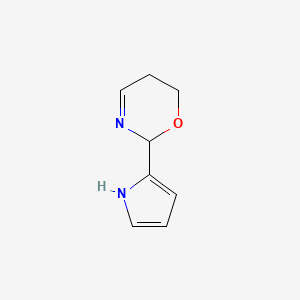
-](/img/structure/B12860689.png)
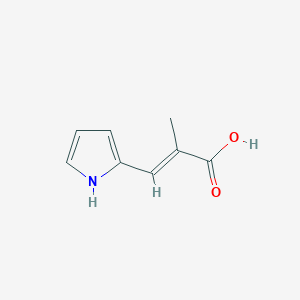
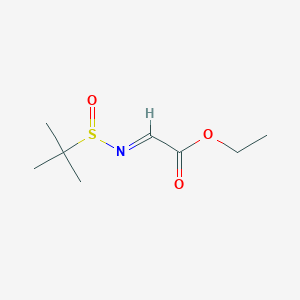
![methyl 4-[(3R)-3-oxidanylpyrrolidin-1-yl]benzoate](/img/structure/B12860697.png)
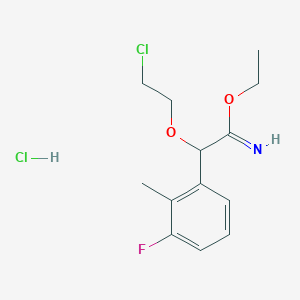
![(3'-Chloro-4'-hydroxy-[1,1'-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone](/img/structure/B12860724.png)
![2-(2-(Chloromethyl)benzo[d]oxazol-4-yl)-2-hydroxyacetic acid](/img/structure/B12860735.png)
